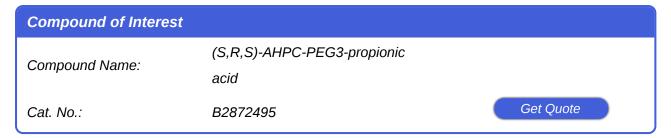


(S,R,S)-AHPC-PEG3-propionic acid: A Technical Guide to DMSO Solubility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S,R,S)-AHPC-PEG3-propionic acid in dimethyl sulfoxide (DMSO). (S,R,S)-AHPC-PEG3-propionic acid is a key synthetic building block used in the development of Proteolysis Targeting Chimeras (PROTACs). As a linker-ligand conjugate, it incorporates the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC and a three-unit polyethylene glycol (PEG3) linker, terminating in a propionic acid group for further conjugation. Understanding its solubility characteristics is critical for the successful design, synthesis, and biological evaluation of PROTAC-based degraders.

Core Data Presentation

The solubility of **(S,R,S)-AHPC-PEG3-propionic acid** in DMSO has been determined to be 10 mM.[1] This quantitative data is summarized in the table below for clarity and easy reference.

Compound	Solvent	Solubility
(S,R,S)-AHPC-PEG3-propionic acid	Dimethyl Sulfoxide (DMSO)	10 mM

Experimental Protocols



While a specific, detailed experimental protocol for the solubility determination of **(S,R,S)**-**AHPC-PEG3-propionic acid** is not publicly available, a general protocol can be adapted from standard laboratory practices for small molecules and PROTAC building blocks. The following represents a plausible methodology for determining the solubility of this compound in DMSO.

Objective: To determine the saturation solubility of **(S,R,S)-AHPC-PEG3-propionic acid** in DMSO at a specified temperature.

Materials:

- (S,R,S)-AHPC-PEG3-propionic acid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Thermostatic shaker or incubator
- Microcentrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Nuclear Magnetic Resonance (NMR) spectrometer
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of (S,R,S)-AHPC-PEG3-propionic acid into several vials.
 - Add a precise volume of anhydrous DMSO to each vial.
 - Tightly cap the vials to prevent solvent evaporation.



· Equilibration:

- Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
- Separation of Undissolved Solid:
 - After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
- · Sample Preparation for Analysis:
 - Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
 - Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC or NMR).

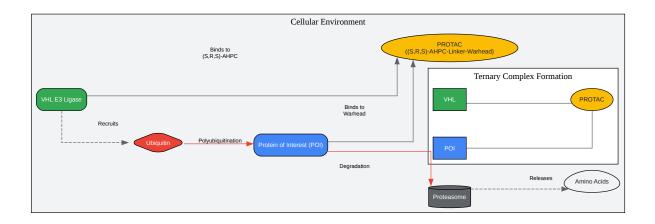
· Quantification:

- Analyze the diluted samples using a validated HPLC or NMR method to determine the concentration of (S,R,S)-AHPC-PEG3-propionic acid.
- A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.
- · Calculation of Solubility:
 - Calculate the solubility by multiplying the determined concentration by the dilution factor.
 The average value from multiple replicates should be reported as the solubility.

Mandatory Visualizations PROTAC Mechanism of Action



(S,R,S)-AHPC-PEG3-propionic acid serves as a crucial component in the construction of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC that incorporates a VHL ligand.



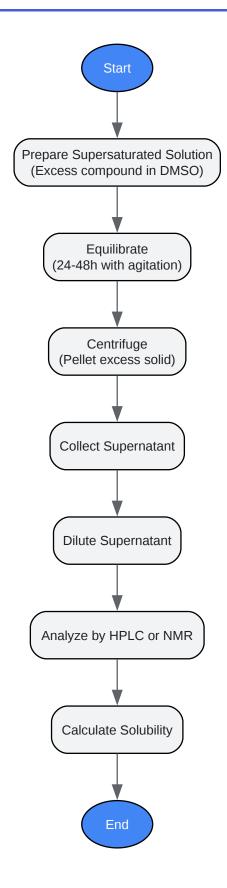
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Caption: General mechanism of action for a PROTAC utilizing a VHL ligand.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of **(S,R,S)-AHPC-PEG3-propionic acid** in DMSO.





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Caption: Experimental workflow for determining DMSO solubility.



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References

- 1. researchgate.net [researchgate.net]
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